Potassium (3-chloro-2-hydroxypropyl)sulfamate

Description

Properties

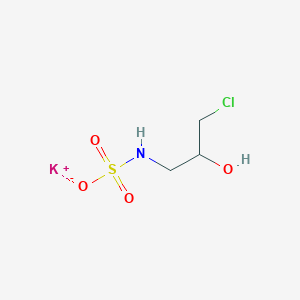

Molecular Formula |

C3H7ClKNO4S |

|---|---|

Molecular Weight |

227.71 g/mol |

IUPAC Name |

potassium;N-(3-chloro-2-hydroxypropyl)sulfamate |

InChI |

InChI=1S/C3H8ClNO4S.K/c4-1-3(6)2-5-10(7,8)9;/h3,5-6H,1-2H2,(H,7,8,9);/q;+1/p-1 |

InChI Key |

GFDNOUIPSVNHPB-UHFFFAOYSA-M |

Canonical SMILES |

C(C(CCl)O)NS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3-chloro-2-hydroxypropyl)sulfamate typically involves the reaction of 3-chloro-2-hydroxypropylamine with sulfamic acid in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-chloro-2-hydroxypropyl)sulfamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamates, while oxidation reactions can produce carbonyl-containing compounds .

Scientific Research Applications

Potassium (3-chloro-2-hydroxypropyl)sulfamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the formulation of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Potassium (3-chloro-2-hydroxypropyl)sulfamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between potassium (3-chloro-2-hydroxypropyl)sulfamate and analogous compounds:

Structural and Functional Differences

- Sulfamate vs. Sulfate/Sulfonate : The sulfamate group (-SO₃NH₂) in the target compound distinguishes it from sulfate (-SO₄²⁻) or sulfonate (-SO₃⁻) derivatives. This group enhances hydrogen-bonding capacity and may improve biocompatibility for pharmaceutical applications compared to ionic sulfates .

- Counterion Effects : Potassium (K⁺) vs. sodium (Na⁺) influences solubility and ionic interactions. Potassium salts generally exhibit lower solubility in water than sodium salts but may enhance thermal stability in polymers .

- Ammonium vs. Sulfamate : Quaternary ammonium derivatives (e.g., CHMAC) are cationic and used for modifying adsorption properties of biopolymers, while sulfamate derivatives are zwitterionic or anionic, favoring different solute interactions .

Q & A

Q. How can electrodialytic methods improve potassium salt purity?

Q. What chromatographic techniques resolve isomeric impurities?

Q. How to validate batch-to-batch consistency in industrial-scale synthesis?

- Answer : Implement Process Analytical Technology (PAT) tools:

- Near-infrared (NIR) for real-time moisture analysis.

- X-ray diffraction (XRD) to confirm crystalline phase uniformity .

Data Interpretation

Q. Why do conflicting LogP values arise, and how should researchers address them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.